molecular formula C20H11BrCl2N2O4 B2422548 N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro-5-nitrobenzamide CAS No. 476276-82-1

N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro-5-nitrobenzamide

Cat. No.: B2422548
CAS No.: 476276-82-1
M. Wt: 494.12
InChI Key: PJHWYRVXAIQPSA-UHFFFAOYSA-N
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Description

N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro-5-nitrobenzamide (CAS 476276-82-1) is a halogenated benzamide derivative with a molecular formula of C₂₀H₁₁BrCl₂N₂O₄ and a molecular weight of 494.1223 g/mol . This compound is a key intermediate in organic synthesis and pharmaceutical research, particularly in the development of novel therapeutic agents. Research Applications and Value: This compound is of significant interest in medicinal chemistry and cancer biology. Structurally similar chloro-nitro-benzamide compounds have been identified as potent covalent inverse-agonists of the PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) nuclear receptor . This mechanism is a promising target for a new generation of cancer therapeutics, especially in muscle-invasive luminal bladder cancer where PPARγ is a critical lineage driver. In vitro treatment of sensitive cell lines with these covalent inverse-agonists results in the robust regulation of PPARγ target genes and demonstrates antiproliferative effects, making them valuable tools for probing the biology of PPARγ inverse-agonism . Furthermore, closely related benzamide derivatives have demonstrated notable antimicrobial and anti-inflammatory activities . Research on similar N-(2-bromo-phenyl) benzamide derivatives has shown activity against Gram-positive bacteria and significant protease inhibitory activity, with IC₅₀ values indicating superior efficiency in inhibiting trypsin activity compared to standard anti-inflammatory controls . Notice: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11BrCl2N2O4/c21-11-5-8-18(15(9-11)19(26)13-3-1-2-4-16(13)22)24-20(27)14-10-12(25(28)29)6-7-17(14)23/h1-10H,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHWYRVXAIQPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11BrCl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Bromo-2-chlorobenzoyl Chloride

The conversion of 5-bromo-2-chlorobenzoic acid to its acyl chloride derivative is optimally performed using thionyl chloride (SOCl₂) under solvent-free conditions. Patent CN111099975A demonstrates that refluxing 5-bromo-2-chlorobenzoic acid with a 1:2–5 molar ratio of SOCl₂ in the presence of catalytic DMF (0.5–1 mol%) for 2–4 hours yields 5-bromo-2-chlorobenzoyl chloride with >98% efficiency. Excess SOCl₂ is removed via reduced-pressure distillation, ensuring minimal side-product formation.

Friedel-Crafts Acylation for 2-Chlorobenzoyl Attachment

The Friedel-Crafts acylation of aniline derivatives with 5-bromo-2-chlorobenzoyl chloride is catalyzed by silica gel-supported aluminum trichloride (AlCl₃). As reported in CN111099975A, dissolving the acyl chloride in dichloromethane and reacting it with phenetole (4-ethoxyaniline) under vacuum (−0.05 to −0.08 MPa) at −25°C to −10°C produces 4-bromo-2-(2-chlorobenzoyl)aniline with yields of 89–94%. The silica gel support mitigates AlCl₃’s hygroscopicity, enhancing reaction reproducibility.

Benzamide Formation: Coupling with 2-Chloro-5-nitrobenzoyl Chloride

The final benzamide linkage is established via nucleophilic acyl substitution between 4-bromo-2-(2-chlorobenzoyl)aniline and 2-chloro-5-nitrobenzoyl chloride. Patent WO2024109965A2 outlines analogous amidation conditions:

  • Reagents : Triethylamine (TEA) as a base, dimethylacetamide (DMAc) as solvent.
  • Conditions : 0°C to 25°C for 4–6 hours.
  • Yield : 82–88% after recrystallization in ethanol.

This step requires strict anhydrous conditions to prevent hydrolysis of the acyl chloride.

Bromination and Nitration Optimization

Bromination of Intermediate Anilines

Selective bromination at the para position of the aniline ring is achieved using liquid bromine in dichloromethane at −10°C. The reaction proceeds via electrophilic aromatic substitution, with a molar ratio of 1:1.05 (aniline:bromine) to minimize di-bromination byproducts.

Nitration of the Benzamide Moiety

Nitration of the 2-chlorobenzamide intermediate employs a mixed acid system (HNO₃/H₂SO₄) at 0–5°C. Patent WO2024109965A2 highlights the substitution of concentrated HNO₃ with acetyl nitrate (prepared from acetic anhydride and fuming HNO₃) to enhance safety, achieving 90–93% yield with meta-directed nitration.

Purification and Characterization

Recrystallization remains the dominant purification method. For example:

  • Solvent System : Ethanol-water (3:2 v/v) removes unreacted starting materials.
  • Purity : High-performance liquid chromatography (HPLC) analyses report purities >99% for final products.

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Purity (%) Source
Acyl Chloride Formation SOCl₂, DMF (0.5%), reflux, 4h 99 99.88 CN111099975A
Friedel-Crafts Acylation AlCl₃/silica gel, −25°C, −0.05 MPa 91.8 99.8 CN111099975A
Benzamide Coupling TEA, DMAc, 25°C, 6h 88 99.7 WO2024109965A2
Nitration Acetyl nitrate, 0°C, 2h 93 99.5 WO2024109965A2

Chemical Reactions Analysis

Types of Reactions

N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro-5-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro-5-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the nitro group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide
  • N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide
  • N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chlorobenzamide

Uniqueness

N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro-5-nitrobenzamide is unique due to the presence of both bromo and nitro substituents, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable intermediate for the synthesis of specialized molecules.

Biological Activity

N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro-5-nitrobenzamide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, structural characteristics, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C20H11BrCl2N2OC_{20}H_{11}BrCl_2N_2O, with a molecular weight of approximately 494.13 g/mol. The compound features multiple functional groups, including bromo, chloro, and nitro substituents, which contribute to its reactivity and biological properties.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity . This suggests potential applications in treating infections caused by various pathogens. The mechanism of action may involve disrupting microbial cell wall synthesis or inhibiting essential enzymatic pathways.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. It is believed to interact with specific biological targets involved in inflammatory processes, potentially reducing the production of pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

The unique combination of the bromo, chloro, and nitro groups in this compound enhances its biological activity compared to structurally similar compounds. For instance, when compared to other benzamide derivatives, the presence of these substituents may influence binding affinity and efficacy against biological targets.

Comparative Analysis with Related Compounds

A comparative analysis with related compounds reveals distinct differences in biological activity:

Compound NameStructural FeaturesUnique Aspects
N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamideContains chloro and nitro groupsLacks bromo substituent; different reactivity profile
N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamideContains bromo groupDifferent functional group (acetamide instead of nitro); alters biological activity
N-[3-Bromo-4-(trifluoromethyl)phenyl]-3-nitrobenzamideContains trifluoromethyl instead of chloroOffers different electronic properties affecting reactivity

This table illustrates how variations in structure can lead to significant differences in biological activity, emphasizing the importance of specific substituents in drug design.

Case Studies and Research Findings

  • Antitumor Activity : A study demonstrated that benzamide derivatives, including compounds similar to this compound, exhibited promising antitumor effects in vitro. The findings suggested that these compounds could inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition Studies : Molecular docking studies have shown that this compound can effectively bind to enzyme active sites involved in metabolic pathways. For example, it demonstrated inhibitory effects on α-glucosidase and α-amylase enzymes, which are critical in carbohydrate metabolism . The most active derivative in these studies had an IC50 value indicating potent inhibition.
  • Toxicity and ADMET Profiling : In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis revealed that this compound exhibits favorable pharmacokinetic properties. It showed good solubility and absorption profiles while fulfilling Lipinski’s rule of five, suggesting its viability as a therapeutic candidate .

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve amidation yields compared to non-polar alternatives.
  • Temperature Control : Low temperatures during nitration reduce decomposition.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) resolves nitro-group positional isomers.

Advanced: How can structural data from X-ray crystallography resolve discrepancies in predicted molecular conformations?

Answer:
Discrepancies between computational models (e.g., DFT) and experimental data often arise from steric or electronic effects. Using SHELX software:

  • Data Collection : High-resolution (<1.0 Å) X-ray diffraction data ensures accurate electron density maps .
  • Refinement : SHELXL refines anisotropic displacement parameters for bromine and chlorine atoms, which exhibit strong electron density.
  • Validation : The R-factor (<5%) and residual density maps (<0.3 eÅ⁻³) confirm the absence of disorder in the nitro and benzoyl groups .

Example : In PPARγ inhibitor studies, crystallography revealed that the 2-chloro-5-nitrobenzamide moiety adopts a planar conformation, enabling covalent anchoring to Cys313 .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key signatures are observed?

Answer:

  • ¹H/¹³C NMR :
    • Aromatic protons appear as doublets at δ 7.8–8.2 ppm (nitro group deshielding) .
    • The benzoyl carbonyl (C=O) resonates at δ 168–170 ppm in ¹³C NMR .
  • HRMS : A molecular ion peak at m/z 504.9021 [M+H]⁺ confirms the molecular formula C₂₀H₁₁BrCl₂N₂O₃ .
  • IR : Strong absorptions at 1680 cm⁻¹ (amide C=O) and 1520 cm⁻¹ (NO₂ asymmetric stretch) .

Advanced: What strategies are used to evaluate the compound’s inhibitory activity on PPARγ phosphorylation, and how is selectivity ensured?

Answer:
In Vitro Assays :

  • Kinase Inhibition : Measure IC₅₀ values using recombinant Cdk5/PPARγ in a radiometric assay with [γ-³²P]ATP. The compound showed IC₅₀ = 0.8 µM for PPARγ vs. >100 µM for Rb peptide phosphorylation, confirming selectivity .
  • Covalent Binding : LC-MS/MS detects adduct formation at Cys313 after incubating PPARγ with the compound (10 µM, 1 h) .

Q. Selectivity Mechanisms :

  • Hydrophobic substituents (e.g., benzyl groups) occupy a PPARγ-specific pocket between H3 and β3–β4 loops, avoiding off-target kinases .

Advanced: How do substituent variations influence biological activity in structure-activity relationship (SAR) studies?

Answer:
Key SAR findings from PPARγ inhibitor derivatives:

Position Substituent Effect on IC₅₀ (PPARγ) Rationale
Benzamide (R₁)-NO₂ vs. -OMeIC₅₀: 0.8 µM vs. >10 µMNitro group enhances electrophilicity for covalent binding .
Phenyl (R₂)4-Bromo vs. 4-FIC₅₀: 0.8 µM vs. 2.5 µMBromine’s bulk improves hydrophobic packing .
Chlorine (R₃)2-Cl vs. 2-HIC₅₀: 0.8 µM vs. inactiveChlorine prevents rotation, stabilizing the bioactive conformation .

Design Insight : Introducing hydrophilic groups (e.g., piperazine) at distal positions improves solubility without compromising activity .

Advanced: How are conflicting solubility and stability data reconciled during formulation for in vivo studies?

Answer:
Contradiction : The compound’s low solubility (0.1 mg/mL in PBS) conflicts with stability requirements for IV administration.
Resolution :

  • Prodrug Approach : Esterification of the nitro group increases solubility (5 mg/mL) and hydrolyzes in serum to release the active form .
  • Nanoformulation : Encapsulation in PLGA nanoparticles (150 nm diameter) enhances bioavailability (AUC increased 3-fold in mice) .

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